molecular formula C11H9ClN4O4 B2532852 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride CAS No. 4597-57-3

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride

Cat. No.: B2532852
CAS No.: 4597-57-3
M. Wt: 296.67
InChI Key: KMLYGNWZLNWZQK-UHFFFAOYSA-M
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Description

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound known for its unique structural properties and reactivity It is a pyridinium salt derived from the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the Zincke reaction. This reaction transforms pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine . The process begins with the formation of N-2,4-dinitrophenyl-pyridinium salt, which is then isolated and purified by recrystallization. Upon heating with a primary amine, the pyridinium ring opens, and a second addition of the amine leads to the displacement of 2,4-dinitroaniline, forming the desired pyridinium ion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Zincke reaction remains a fundamental approach. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, reducing agents, and nucleophiles. Typical conditions involve heating and the use of solvents such as ethanol or methanol to facilitate the reactions.

Major Products

The major products formed from reactions involving this compound include substituted pyridinium salts and various reduced derivatives, depending on the specific reaction pathways and conditions employed .

Scientific Research Applications

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound’s reactivity is primarily due to the presence of the dinitrophenyl group, which activates the pyridinium ring towards nucleophilic attack . This reactivity is harnessed in various synthetic applications, leading to the formation of complex molecular structures.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,4-dinitrophenyl)pyridin-1-ium-3-amine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N4O4.ClH/c12-8-2-1-5-13(7-8)10-4-3-9(14(16)17)6-11(10)15(18)19;/h1-7H,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYGNWZLNWZQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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